6,6',7,7'-Tetramethoxy-3,3,3',3'-tetramethyl-3,3',4,4'-tetrahydro-1,1'-biisoquinoline
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Overview
Description
6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline typically involves multiple steps, starting from simpler precursors. One common approach involves the use of isoquinoline derivatives, which are subjected to methylation and methoxylation reactions under controlled conditions. The reaction conditions often include the use of strong bases and methylating agents, such as methyl iodide, in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaI), amines (e.g., NH₃)
Major Products
The major products formed from these reactions include quinone derivatives, reduced isoquinoline derivatives, and substituted isoquinoline compounds.
Scientific Research Applications
6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions. Additionally, its methoxy and methyl groups can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
- 1,1,3,3-Tetramethoxypropane
- 3’,4’,6,7-Tetramethoxyisoflavone
Uniqueness
6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C26H32N2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C26H32N2O4/c1-25(2)13-15-9-19(29-5)21(31-7)11-17(15)23(27-25)24-18-12-22(32-8)20(30-6)10-16(18)14-26(3,4)28-24/h9-12H,13-14H2,1-8H3 |
InChI Key |
UXVJSMBCGYMNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)OC)OC)C |
Origin of Product |
United States |
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